molecular formula C8H5BrIN B1375697 7-Bromo-3-iodo-1H-indole CAS No. 793727-95-4

7-Bromo-3-iodo-1H-indole

Cat. No. B1375697
M. Wt: 321.94 g/mol
InChI Key: ZMUHZDSLSUUPGS-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-1H-indole is a compound with the molecular formula C8H5BrIN. It has a molecular weight of 321.94 g/mol . This compound is a derivative of indole, a heterocyclic compound that plays a significant role in cell biology .


Molecular Structure Analysis

The molecular structure of 7-Bromo-3-iodo-1H-indole includes a bromine atom at the 7th position and an iodine atom at the 3rd position of the indole ring . The InChI string of the compound is InChI=1S/C8H5BrIN/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-3-iodo-1H-indole include a molecular weight of 321.94 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 0 . The compound also has a rotatable bond count of 0 and a topological polar surface area of 15.8 Ų .

Scientific Research Applications

  • Pharmaceuticals and Medicine

    • Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • For example, a series of novel indolyl and oxochromenyl xanthenone derivatives have been reported, and their molecular docking studies as an anti-HIV-1 have been performed .
  • Chemistry and Synthesis

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology .
    • The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Industrial Applications

    • Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .
    • Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
  • One-Pot, Three-Component Fischer Indolisation

    • A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
    • This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
  • Synthesis of Selected Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They are important types of molecules and natural products and play a main role in cell biology .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Staphyloxanthin Production Reduction

    • 7-Bromoindole has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus .
    • It may be used in the synthesis of indole dyestuffs and 8-bromocarboline .
  • Biotechnological Production

    • Indole is a signalling molecule produced both by bacteria and plants .
    • Besides the natural roles, indole also has value for flavour and fragrance applications, for example, in food industry or perfumery .
    • Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
    • Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
  • Bacterial Signalling

    • Multiple bacterial species in environmental niches developed quorum sensing (QS) to adapt and survive in natural communities .
    • Indole is important in bacterial signalling .
  • Synthesis of Indole Dyestuffs

    • 7-Bromoindole may be used in the synthesis of indole dyestuffs .

Future Directions

Future research could focus on the synthesis and biological evaluation of 7-Bromo-3-iodo-1H-indole derivatives due to their potential as pharmaceutical compounds . Additionally, the compound’s electrooxidation performance as an anode catalyst in direct glucose fuel cells could be explored .

properties

IUPAC Name

7-bromo-3-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUHZDSLSUUPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-iodo-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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